molecular formula C7H4INO3 B2441064 3-Iodo-5-nitrobenzaldehyde CAS No. 1261752-40-2

3-Iodo-5-nitrobenzaldehyde

Cat. No.: B2441064
CAS No.: 1261752-40-2
M. Wt: 277.017
InChI Key: NMHQMPOORDLZLS-UHFFFAOYSA-N
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Description

3-Iodo-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H4INO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with an iodine atom at the 3-position and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-nitrobenzaldehyde typically involves the nitration of 3-iodobenzaldehyde. The process can be summarized as follows:

    Nitration Reaction: 3-Iodobenzaldehyde is treated with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to introduce the nitro group at the 5-position.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-nitrobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as azides or nitriles.

    Reduction: 3-Iodo-5-aminobenzaldehyde.

    Oxidation: 3-Iodo-5-nitrobenzoic acid.

Scientific Research Applications

3-Iodo-5-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-5-nitrobenzaldehyde depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The nitro group can participate in redox reactions, while the iodine atom can facilitate electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-4-nitrobenzaldehyde
  • 3-Bromo-5-nitrobenzaldehyde
  • 3-Iodo-5-chlorobenzaldehyde

Uniqueness

3-Iodo-5-nitrobenzaldehyde is unique due to the specific positioning of the iodine and nitro groups on the benzene ring, which imparts distinct chemical reactivity and properties. This makes it particularly useful in selective synthetic transformations and as a building block in the synthesis of more complex molecules .

Properties

IUPAC Name

3-iodo-5-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHQMPOORDLZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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